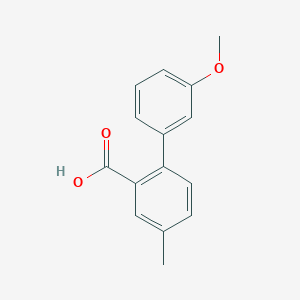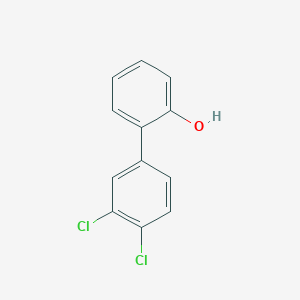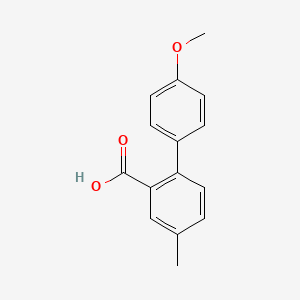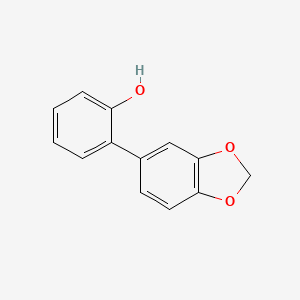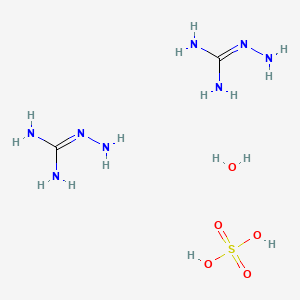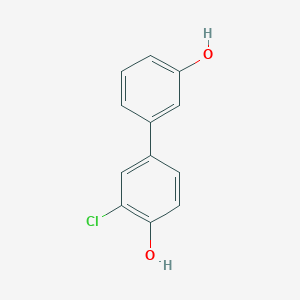
2-Chloro-4-(3-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% (2C4HPP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 250°C. It is soluble in organic solvents and has a wide range of uses in various industries. Its chemical formula is C6H4ClOH.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has a wide range of applications in the scientific field, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a fuel additive. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(3-hydroxyphenyl)benzoic acid and 2-chloro-4-(3-hydroxyphenyl)benzaldehyde.
Wirkmechanismus
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to reduce inflammation and pain in various conditions, including arthritis and other inflammatory diseases.
Biochemical and Physiological Effects
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been found to have anti-oxidant properties, which may be beneficial in preventing cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is relatively easy to synthesize and is widely available in the laboratory. It is also relatively stable and has a wide range of applications in the scientific and industrial fields. However, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly toxic compound and should be handled with extreme caution.
Zukünftige Richtungen
Future research on 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% may focus on further exploring its potential anti-inflammatory and anti-cancer properties. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a fuel additive, as a catalyst in organic reactions, and as a reagent in chemical synthesis. Further research may also focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a starting material for the synthesis of other compounds. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a pharmaceutical or pesticide. Finally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as an industrial chemical.
Synthesemethoden
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 3-hydroxybenzoic acid in the presence of an acid catalyst. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C. The reaction is exothermic and the reaction time is typically around 30 minutes. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWPRBHPJTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653502 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920283-79-0 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






